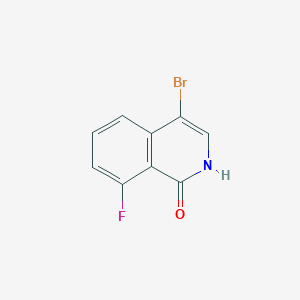
4-Bromo-8-fluoroisoquinolin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-fluoroisoquinolin-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a fused isoquinoline and pyridine ring system. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Cytotoxic Studies and Anticancer Activity : 8-Hydroxyquinoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer). Co(III), Ni(II), and Cu(II) complexes of these derivatives showed enhanced antiproliferative activity, indicating potential for anticancer applications. The Co(III) complexes, in particular, displayed significant activity, suggesting an apoptotic mode of cell death (Avinash Kotian et al., 2021).
Antimicrobial Properties : New thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, synthesized from related bromo-fluoroaniline compounds, demonstrated broad antibacterial activity against various strains of gram-positive and gram-negative bacteria. Some compounds also showed notable antifungal activity, highlighting their potential as antimicrobial agents (F. K. Abdel‐Wadood et al., 2014).
Material Science and Chemical Sensing
Photoremovable Protecting Groups : 8-Bromo-7-hydroxyquinoline (BHQ) has been utilized as a photoremovable protecting group for carboxylates, phosphates, and diols. BHQ is efficient under two-photon excitation (2PE), which is beneficial for studying cell physiology with minimal tissue damage. This property makes BHQ suitable for releasing bioactive molecules in a controlled manner (Yue Zhu et al., 2006).
Corrosion Monitoring : The incorporation of 8-hydroxyquinoline derivatives in epoxy coatings has been explored for the detection of underlying metal corrosion. The fluorescent turn-on mechanism of these compounds upon chelating with Fe2+/Fe3+ ions produced during the corrosion process enables early detection and monitoring of corrosion (Shamim Roshan et al., 2018).
Chemical Synthesis and Methodology Development
- Synthetic Routes to Fluorinated Heterocycles : Research has focused on the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. Novel methods have been developed for synthesizing such compounds, including 4-fluoroisoquinolin-1(2H)-ones, demonstrating the versatility and importance of bromo-fluoroisoquinolin derivatives in accessing fluorinated heterocyclic compounds (Jia-Qiang Wu et al., 2017).
Eigenschaften
IUPAC Name |
4-bromo-8-fluoro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFSSMNYVHGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one | |
CAS RN |
2138201-55-3 |
Source


|
| Record name | 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2646758.png)
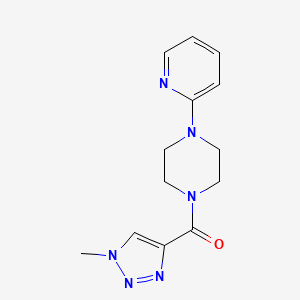

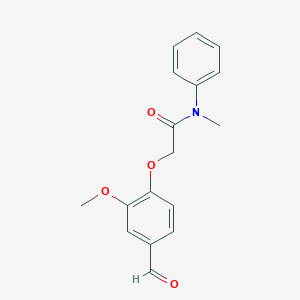
![5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran](/img/structure/B2646764.png)
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)
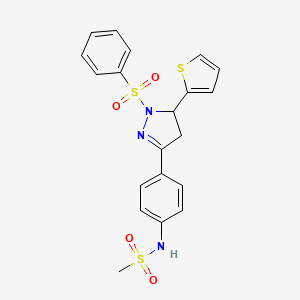
![N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)
![1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2646771.png)

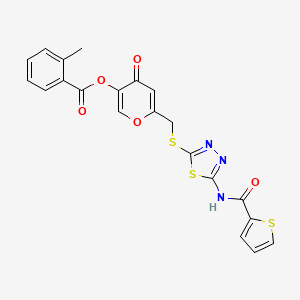
![4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2646775.png)

